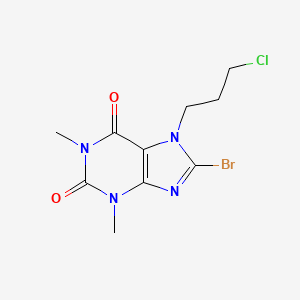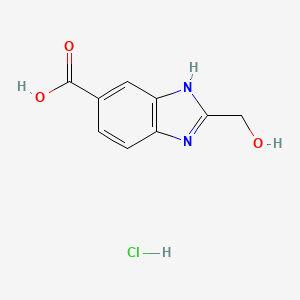
2-(Pyrazin-2-yldisulfanyl)pyrazine
Vue d'ensemble
Description
2-(Pyrazin-2-yldisulfanyl)pyrazine is an organic compound with the molecular formula C8H6N4S2 It is characterized by the presence of two pyrazine rings connected by a disulfide bond
Méthodes De Préparation
2-(Pyrazin-2-yldisulfanyl)pyrazine can be synthesized through the condensation of pyrazine-2-thiol under specific conditions. The reaction typically involves the formation of a disulfide bond between two pyrazine-2-thiol molecules . The reaction conditions often include the presence of an oxidizing agent to facilitate the formation of the disulfide bond.
Analyse Des Réactions Chimiques
2-(Pyrazin-2-yldisulfanyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield pyrazine-2-thiol.
Substitution: The pyrazine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Pyrazin-2-yldisulfanyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s disulfide bond is of interest in studies related to protein folding and stability.
Industry: Used in the development of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-(Pyrazin-2-yldisulfanyl)pyrazine involves the reactivity of its disulfide bond. The disulfide bond can undergo redox reactions, which are crucial in various biochemical processes. The compound can interact with thiol-containing molecules, leading to the formation or breaking of disulfide bonds, which is important in maintaining the structural integrity of proteins .
Comparaison Avec Des Composés Similaires
2-(Pyrazin-2-yldisulfanyl)pyrazine can be compared with other disulfide-containing compounds such as:
2,2’-Dithiobispyrazine: Similar in structure but may have different reactivity due to variations in the pyrazine ring substitutions.
Cystine: An amino acid with a disulfide bond, commonly found in proteins and involved in maintaining their structure.
The uniqueness of this compound lies in its dual pyrazine rings, which provide distinct electronic properties and reactivity compared to other disulfide-containing compounds .
Propriétés
IUPAC Name |
2-(pyrazin-2-yldisulfanyl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S2/c1-3-11-7(5-9-1)13-14-8-6-10-2-4-12-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQYJGUYRJBIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)SSC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide](/img/structure/B3415101.png)
![2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3415109.png)
![N'-{2-[4-(dimethylamino)phenyl]ethyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B3415116.png)


![N-(5-chloro-2-cyanophenyl)-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B3415154.png)
![7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B3415162.png)
![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B3415171.png)




![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3415216.png)
